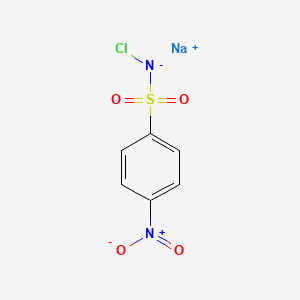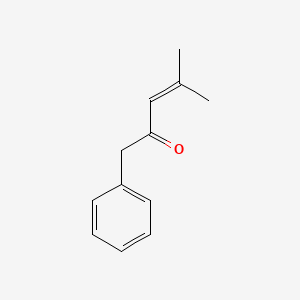![molecular formula C9H7BO3S B15092811 (2-Formylbenzo[b]thiophen-3-yl)boronic acid](/img/structure/B15092811.png)
(2-Formylbenzo[b]thiophen-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Formylbenzo[b]thiophen-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzo[b]thiophene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Formylbenzo[b]thiophen-3-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to couple aryl halides with boronic acids or esters . Another approach involves the hydroboration of alkenes or alkynes, where the addition of a boron-hydrogen bond across the unsaturated carbon-carbon bond forms the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient palladium catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Formylbenzo[b]thiophen-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The formyl group can be reduced to an alcohol or further to an alkane.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides for Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
(2-Formylbenzo[b]thiophen-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (2-Formylbenzo[b]thiophen-3-yl)boronic acid involves its interaction with molecular targets through its boronic acid and formyl functional groups. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications . The formyl group can participate in various chemical reactions, further enhancing the compound’s reactivity and versatility.
Comparaison Avec Des Composés Similaires
Benzo[b]thiophene-2-ylboronic acid: Similar structure but lacks the formyl group, making it less reactive in certain applications.
Thiophene-2-boronic acid: A simpler structure with a thiophene ring, used in similar cross-coupling reactions but with different reactivity profiles.
2-Formylthiophene-3-boronic acid: Similar to (2-Formylbenzo[b]thiophen-3-yl)boronic acid but with a different ring system, affecting its electronic properties and reactivity.
Uniqueness: this compound is unique due to the presence of both the boronic acid and formyl functional groups on a benzo[b]thiophene ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, making it a valuable compound in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C9H7BO3S |
|---|---|
Poids moléculaire |
206.03 g/mol |
Nom IUPAC |
(2-formyl-1-benzothiophen-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BO3S/c11-5-8-9(10(12)13)6-3-1-2-4-7(6)14-8/h1-5,12-13H |
Clé InChI |
OFOYQDKBNWEHEE-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(SC2=CC=CC=C12)C=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-Dichlorothien-3-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B15092732.png)

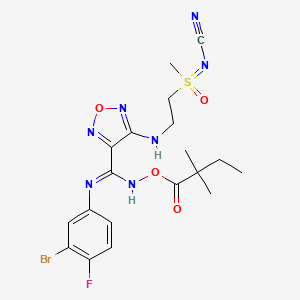
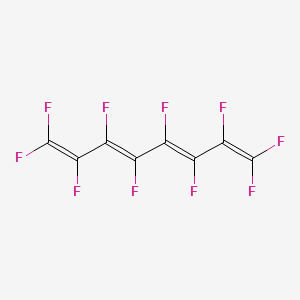
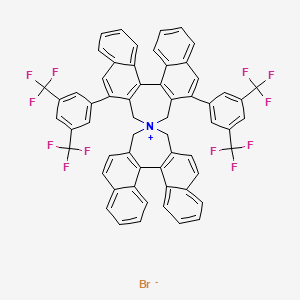
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-dimethylsulfanium](/img/structure/B15092755.png)

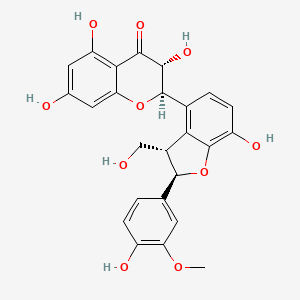
![{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B15092771.png)

